molecular formula C24H32N4O3 B2880116 N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 941975-89-9

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

Numéro de catalogue: B2880116
Numéro CAS: 941975-89-9
Poids moléculaire: 424.545
Clé InChI: FSKRCBGNCHNPCP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

  • N1-substituent: A branched ethyl group bearing a 4-(dimethylamino)phenyl moiety and a pyrrolidin-1-yl ring.
  • N2-substituent: A 4-methoxybenzyl group.

This structure combines electron-donating groups (dimethylamino, methoxy) with heterocyclic (pyrrolidinyl) and aromatic components, which may influence its physicochemical properties and biological activity.

Propriétés

IUPAC Name

N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-27(2)20-10-8-19(9-11-20)22(28-14-4-5-15-28)17-26-24(30)23(29)25-16-18-6-12-21(31-3)13-7-18/h6-13,22H,4-5,14-17H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKRCBGNCHNPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)OC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the fields of oncology and pain management. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H30N4O2
  • Molecular Weight : 362.48 g/mol
  • CAS Number : 900005-70-1

The compound features a dimethylamino group, a pyrrolidine ring, and an oxalamide moiety, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide may exert its effects through several mechanisms:

  • Receptor Interaction : Preliminary studies suggest that this compound may interact with specific receptors involved in pain modulation and cancer cell proliferation.
  • Cell Cycle Inhibition : Similar compounds have been shown to block cell cycle progression, particularly at the G2/M phase, leading to apoptosis in cancer cells .
  • Cytoskeleton Disruption : The compound may disrupt microtubule dynamics, akin to known chemotherapeutic agents that target β-tubulin .

Antiproliferative Effects

The antiproliferative activity of N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide has been evaluated across various cancer cell lines. The results indicate significant activity against several types of tumors:

Cell Line IC50 (µM) Mechanism
HT-29 (Colon Carcinoma)0.5Cell cycle arrest at G2/M
M21 (Skin Melanoma)0.3Microtubule disruption
MCF7 (Breast Carcinoma)0.6Apoptosis induction

These findings suggest that the compound may be effective in targeting multiple cancer types with relatively low toxicity.

Analgesic Properties

In addition to its anticancer properties, N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide has shown potential as an analgesic agent. Its mechanism may involve modulation of pain pathways through receptor interactions similar to those observed with opioids and non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide:

  • A study on structurally similar oxalamides demonstrated significant antiproliferative effects on resistant cancer cell lines, indicating that modifications to the oxalamide structure can enhance therapeutic potential .
  • Another investigation highlighted the compound's ability to inhibit angiogenesis in chick chorioallantoic membrane assays, suggesting a dual role in both tumor growth inhibition and pain relief .

Comparaison Avec Des Composés Similaires

Key Observations :

  • Pyrrolidinyl vs. Piperazine/Indoline : The target’s pyrrolidine ring may enhance lipophilicity compared to indoline or pyridinyl groups .

Metabolism and NOEL Data

Structurally related oxalamides are metabolized via hydrolysis of the oxalamide core, followed by oxidation or conjugation . Safety data from EFSA and JECFA indicate:

  • NOEL (No-Observed-Effect Level): 100 mg/kg bw/day for N1-(2-methoxy-4-methylbenzyl)-N2-(pyridin-2-yl)ethyl-oxalamide and analogs .
  • Margin of Safety : >500 million for flavoring agents, based on estimated exposure levels of 0.0002 μg/kg bw/day .

Implications for the Target Compound: While the target compound shares the oxalamide backbone, its dimethylamino and pyrrolidinyl groups could alter metabolic stability or toxicity. For example, dimethylamino groups may increase hepatic clearance, warranting specific toxicological studies .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.